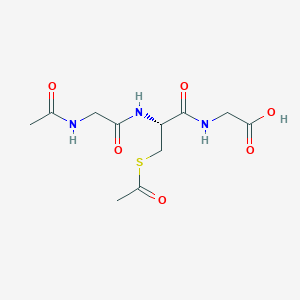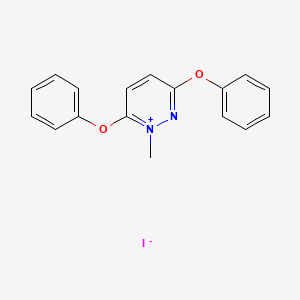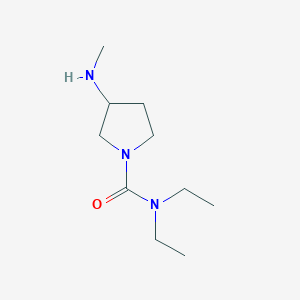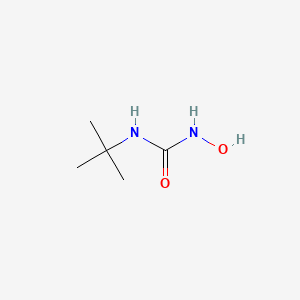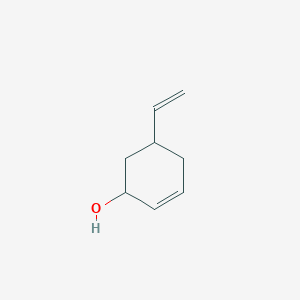
Propyl dimethylphosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl dimethylphosphinate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two methyl groups and one propyl group. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Propyl dimethylphosphinate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphinate. For instance, the reaction of trimethylphosphite with propyl iodide under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
化学反应分析
Types of Reactions
Propyl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
科学研究应用
Propyl dimethylphosphinate has a wide range of applications in scientific research:
作用机制
The mechanism of action of propyl dimethylphosphinate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
Dimethylphosphite: Similar in structure but lacks the propyl group.
Ethyl dimethylphosphinate: Similar but with an ethyl group instead of a propyl group.
Methyl dimethylphosphinate: Similar but with a methyl group instead of a propyl group.
Uniqueness
Propyl dimethylphosphinate is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural difference can result in distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
65339-18-6 |
|---|---|
分子式 |
C5H13O2P |
分子量 |
136.13 g/mol |
IUPAC 名称 |
1-dimethylphosphoryloxypropane |
InChI |
InChI=1S/C5H13O2P/c1-4-5-7-8(2,3)6/h4-5H2,1-3H3 |
InChI 键 |
FADVPDGMBXTDDD-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
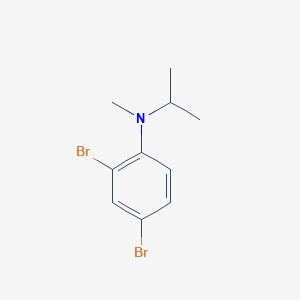
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
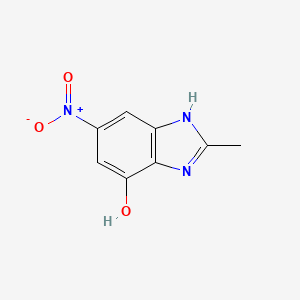
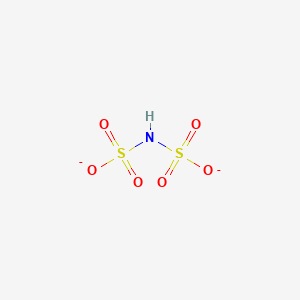
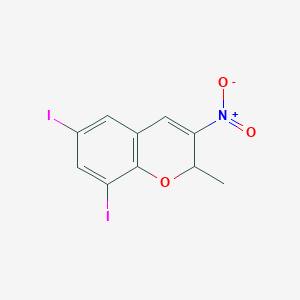
![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)

